2-Amino-5,6-dimethylbenzothiazole
Overview
Description
2-Amino-5,6-dimethylbenzothiazole is a heterocyclic compound with the molecular formula C9H10N2S. It is a derivative of benzothiazole, characterized by the presence of amino and methyl groups at the 2, 5, and 6 positions of the benzothiazole ring. This compound is known for its applications in various fields, including medicinal chemistry, due to its biological activity and potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-5,6-dimethylbenzothiazole can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions, followed by cyclization . Another method includes the cyclization of thioamide or carbon dioxide as raw materials .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of green chemistry principles to minimize environmental impact. This includes using non-toxic solvents and optimizing reaction conditions to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5,6-dimethylbenzothiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazoles.
Scientific Research Applications
2-Amino-5,6-dimethylbenzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, including anti-cancer, anti-bacterial, and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-5,6-dimethylbenzothiazole involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, interfere with DNA replication, or modulate signaling pathways. The exact mechanism depends on the specific application and the biological context in which it is used .
Comparison with Similar Compounds
- 2-Aminobenzothiazole
- 2-Amino-6-methylbenzothiazole
- 2-Amino-4,6-dimethylpyrimidine
- 6-Aminobenzothiazole
Comparison: 2-Amino-5,6-dimethylbenzothiazole is unique due to the presence of both amino and methyl groups, which confer distinct chemical and biological properties. Compared to 2-Aminobenzothiazole, the additional methyl groups enhance its lipophilicity and potentially its biological activity .
Properties
IUPAC Name |
5,6-dimethyl-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-5-3-7-8(4-6(5)2)12-9(10)11-7/h3-4H,1-2H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODWHFFPQHUDAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
Record name | 2-AMINO-5,6-DIMETHYLBENZOTHIAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19768 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0024478 | |
Record name | 2-Amino-5,6-dimethylbenzothiazole | |
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Molecular Weight |
178.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-amino-5,6-dimethylbenzothiazole is an off-white crystalline solid. (NTP, 1992) | |
Record name | 2-AMINO-5,6-DIMETHYLBENZOTHIAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19768 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | 2-AMINO-5,6-DIMETHYLBENZOTHIAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19768 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
29927-08-0 | |
Record name | 2-AMINO-5,6-DIMETHYLBENZOTHIAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19768 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 5,6-Dimethyl-2-benzothiazolamine | |
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Record name | 2-Amino-5,6-dimethylbenzothiazole | |
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Record name | 2-AMINO-5,6-DIMETHYLBENZOTHIAZOLE | |
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Record name | 2-Amino-5,6-dimethylbenzothiazole | |
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Record name | 5,6-dimethylbenzothiazol-2-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.404 | |
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Record name | 2-AMINO-5,6-DIMETHYLBENZOTHIAZOLE | |
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Melting Point |
365 to 372 °F (NTP, 1992) | |
Record name | 2-AMINO-5,6-DIMETHYLBENZOTHIAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19768 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-amino-5,6-dimethylbenzothiazole in the synthesis of new chemical entities?
A1: this compound acts as a nucleophilic amine, reacting with the electrophilic carbons of various 1,4-benzoquinone derivatives []. This reaction leads to the formation of new mono- or bis-NH-substituted 1,4-benzoquinones. Specifically, this compound reacted with p-benzoquinone to produce 2,5-bis(5,6-dimethylbenzo[d]thiazol-2-ylamino)cyclohexa-2,5-diene-1,4-dione [].
Q2: How are the newly synthesized compounds containing the this compound moiety characterized?
A2: The synthesized compounds incorporating this compound are characterized using a variety of spectroscopic techniques. These techniques include elemental analysis, mass spectrometry (MS), infrared spectroscopy (IR), proton nuclear magnetic resonance spectroscopy (1H-NMR), and carbon-13 nuclear magnetic resonance spectroscopy (13C-NMR) []. This comprehensive characterization provides detailed information about the structure and purity of the new compounds.
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